N-[2-(4-iodophenoxy)ethyl]cyclopentanamine;oxalic acid
Overview
Description
N-[2-(4-iodophenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound that combines an amine group with an iodophenoxyethyl moiety and cyclopentanamine, paired with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenoxy)ethyl]cyclopentanamine typically involves the reaction of 4-iodophenol with 2-bromoethylamine, followed by cyclization with cyclopentanone. The final product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-iodophenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the iodophenoxy moiety, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-[2-(4-iodophenoxy)ethyl]cyclopentanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-iodophenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy moiety can facilitate binding to these targets, while the cyclopentanamine group may modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine
- N-[2-(4-bromophenoxy)ethyl]cyclopentanamine
- N-[2-(4-fluorophenoxy)ethyl]cyclopentanamine
Uniqueness
N-[2-(4-iodophenoxy)ethyl]cyclopentanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and increase the compound’s overall efficacy in various applications .
Properties
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]cyclopentanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.C2H2O4/c14-11-5-7-13(8-6-11)16-10-9-15-12-3-1-2-4-12;3-1(4)2(5)6/h5-8,12,15H,1-4,9-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGYRFZEXOEZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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